molecular formula C6H13NO2 B14903144 2-Ethoxybutanamide

2-Ethoxybutanamide

Cat. No.: B14903144
M. Wt: 131.17 g/mol
InChI Key: VTJDUDAQHYNEIT-UHFFFAOYSA-N
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Description

2-Ethoxybutanamide: is an organic compound belonging to the class of amides. It is characterized by the presence of an ethoxy group attached to the second carbon of the butanamide chain. The molecular formula of this compound is C6H13NO, and it has a molecular weight of 115.176 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxybutanamide can be achieved through several methods. One common approach involves the reaction of 2-ethoxybutyric acid with ammonia or an amine under appropriate conditions to form the amide bond. Another method involves the use of 2-ethoxybutyronitrile as a starting material, which is then hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Enzyme-catalyzed reactions are also utilized to produce this compound in an environmentally friendly manner, reducing the need for harmful organic solvents .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxybutanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine or alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents to facilitate the exchange of functional groups.

Major Products Formed:

    Oxidation: Formation of 2-ethoxybutanoic acid.

    Reduction: Formation of 2-ethoxybutylamine or 2-ethoxybutanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 2-Ethoxybutanamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.

Medicine: This compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents.

Industry: this compound is utilized in the production of polymers, resins, and other industrial materials due to its chemical stability and reactivity .

Mechanism of Action

The mechanism of action of 2-Ethoxybutanamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with proteins and enzymes, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .

Comparison with Similar Compounds

  • 2-Ethoxybutanoic acid
  • 2-Ethoxybutylamine
  • 2-Ethoxybutanol

Comparison: 2-Ethoxybutanamide is unique due to its amide functional group, which imparts distinct chemical properties compared to its analogs. For example, 2-Ethoxybutanoic acid has a carboxylic acid group, making it more acidic, while 2-Ethoxybutylamine has an amine group, making it more basic.

Properties

IUPAC Name

2-ethoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-3-5(6(7)8)9-4-2/h5H,3-4H2,1-2H3,(H2,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJDUDAQHYNEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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